Cas no 503173-53-3 (3-bromo-2-(propan-2-yl)imidazo1,2-apyridine)

3-bromo-2-(propan-2-yl)imidazo1,2-apyridine 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyridine, 3-bromo-2-(1-methylethyl)-
- 3-bromo-2-(propan-2-yl)imidazo1,2-apyridine
- EN300-1197173
- 3-bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine
- 503173-53-3
-
- インチ: 1S/C10H11BrN2/c1-7(2)9-10(11)13-6-4-3-5-8(13)12-9/h3-7H,1-2H3
- InChIKey: JHXWFBQQEYJSJO-UHFFFAOYSA-N
- ほほえんだ: C12=NC(C(C)C)=C(Br)N1C=CC=C2
計算された属性
- せいみつぶんしりょう: 238.01056g/mol
- どういたいしつりょう: 238.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 6.78±0.50(Predicted)
3-bromo-2-(propan-2-yl)imidazo1,2-apyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197173-0.25g |
3-bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine |
503173-53-3 | 0.25g |
$1117.0 | 2023-05-23 | ||
Enamine | EN300-1197173-0.5g |
3-bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine |
503173-53-3 | 0.5g |
$1165.0 | 2023-05-23 | ||
Enamine | EN300-1197173-0.1g |
3-bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine |
503173-53-3 | 0.1g |
$1068.0 | 2023-05-23 | ||
Enamine | EN300-1197173-5.0g |
3-bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine |
503173-53-3 | 5g |
$3520.0 | 2023-05-23 | ||
Enamine | EN300-1197173-1.0g |
3-bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine |
503173-53-3 | 1g |
$1214.0 | 2023-05-23 | ||
Enamine | EN300-1197173-10000mg |
3-bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine |
503173-53-3 | 10000mg |
$5221.0 | 2023-10-03 | ||
Enamine | EN300-1197173-1000mg |
3-bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine |
503173-53-3 | 1000mg |
$1214.0 | 2023-10-03 | ||
Enamine | EN300-1197173-50mg |
3-bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine |
503173-53-3 | 50mg |
$1020.0 | 2023-10-03 | ||
Enamine | EN300-1197173-2500mg |
3-bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine |
503173-53-3 | 2500mg |
$2379.0 | 2023-10-03 | ||
Enamine | EN300-1197173-0.05g |
3-bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine |
503173-53-3 | 0.05g |
$1020.0 | 2023-05-23 |
3-bromo-2-(propan-2-yl)imidazo1,2-apyridine 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
3-bromo-2-(propan-2-yl)imidazo1,2-apyridineに関する追加情報
Professional Introduction to 3-bromo-2-(propan-2-yl)imidazo1,2-apyridine (CAS No. 503173-53-3)
3-bromo-2-(propan-2-yl)imidazo1,2-apyridine, identified by its CAS number 503173-53-3, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic molecule combines the structural features of imidazole and pyridine rings, enhanced by a bromo substituent and an isopropyl group, making it a versatile scaffold for medicinal chemistry applications. The compound's unique structural attributes have positioned it as a valuable intermediate in the synthesis of potential therapeutic agents.
The imidazo1,2-apyridine core is a privileged structure in drug development, known for its ability to interact with biological targets such as enzymes and receptors. The presence of a bromo atom at the 3-position and an isopropyl group at the 2-position introduces functional handles that allow for further chemical modification, enabling the exploration of diverse pharmacological profiles. This flexibility has garnered interest from academic researchers and pharmaceutical companies seeking novel compounds for preclinical and clinical studies.
In recent years, the field of heterocyclic chemistry has seen remarkable advancements, particularly in the design of imidazo1,2-apyridine derivatives. These compounds have been extensively studied for their potential applications in treating various diseases, including cancer, infectious disorders, and inflammatory conditions. The bromo substituent in 3-bromo-2-(propan-2-yl)imidazo1,2-apyridine is particularly noteworthy, as it serves as a reactive site for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, thereby expanding the chemical space for drug discovery.
One of the most compelling aspects of 3-bromo-2-(propan-2-yl)imidazo1,2-apyridine is its role as a building block in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By targeting these enzymes with selective inhibitors, researchers aim to modulate cellular processes and alleviate disease symptoms. The structural motif of imidazo1,2-apyridine has been successfully incorporated into several kinase inhibitors that have advanced into clinical trials, highlighting its importance in drug development.
Moreover, the isopropyl group in 3-bromo-2-(propan-2-yl)imidazo1,2-apyridine contributes to the compound's pharmacokinetic properties by influencing solubility and metabolic stability. These factors are critical in determining the compound's bioavailability and efficacy in vivo. Recent studies have demonstrated that optimizing the size and electronic properties of alkyl substituents can significantly enhance drug-like characteristics. The isopropyl group provides a balance between lipophilicity and polarizability, making it an attractive choice for medicinal chemists.
The synthesis of 3-bromo-2-(propan-2-yl)imidazo1,2-apyridine typically involves multi-step organic transformations starting from readily available precursors. A common approach includes the condensation of 2-aminoethyl benzothiazole with propargyl bromide to form an intermediate imidazolone derivative, which is subsequently brominated to introduce the bromo substituent at the 3-position. The introduction of the isopropyl group can be achieved through nucleophilic substitution or metal-catalyzed coupling reactions. These synthetic strategies highlight the compound's accessibility and feasibility for large-scale production.
In conclusion, 3-bromo-2-(propan-2-yl)imidazo1,2-apyridine (CAS No. 503173-53-3) represents a promising candidate in pharmaceutical research due to its structural versatility and functional reactivity. Its incorporation into drug candidates has shown promise in addressing various therapeutic challenges, particularly in oncology and anti-inflammatory treatments. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in medicinal chemistry innovation.
503173-53-3 (3-bromo-2-(propan-2-yl)imidazo1,2-apyridine) 関連製品
- 1543455-71-5(methyl 1-cyclopentylpiperidine-2-carboxylate)
- 1249679-72-8(3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine)
- 2137911-62-5(3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)-)
- 70888-76-5((-)-Coumachlor)
- 1772777-01-1(4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide)
- 115687-24-6(3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-)
- 1707735-44-1(7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one)
- 1803589-37-8(sulfuric acid)
- 16714-23-1(methyl 2-azidobenzoate)
- 897624-24-7(N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenylacetamide)



